molecular formula C16H13ClN2O2 B5704244 5-[(4-chloro-3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

5-[(4-chloro-3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B5704244
M. Wt: 300.74 g/mol
InChI Key: RJKDMKWAHSJFTP-UHFFFAOYSA-N
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Description

5-[(4-chloro-3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a phenyl group, a chloromethylphenoxy group, and an oxadiazole ring

Preparation Methods

The synthesis of 5-[(4-chloro-3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloro-3-methylphenol and 3-phenyl-1,2,4-oxadiazole.

    Formation of Intermediate: The 4-chloro-3-methylphenol is reacted with a suitable alkylating agent to form 4-chloro-3-methylphenoxyalkyl intermediate.

    Cyclization: The intermediate is then subjected to cyclization with hydrazine derivatives to form the oxadiazole ring.

    Final Product: The final step involves the coupling of the phenyl group to the oxadiazole ring to yield this compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

5-[(4-chloro-3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

    Coupling Reactions: The phenyl group can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common reagents and conditions used in these reactions include palladium catalysts, bases, and appropriate solvents. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive agent with antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of advanced materials with specific properties such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-[(4-chloro-3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-[(4-chloro-3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole can be compared with other similar compounds such as:

    5-[(4-chloro-3-methylphenoxy)methyl]-2-furoic acid: This compound has a similar structure but contains a furan ring instead of an oxadiazole ring.

    4-chloro-3-methylphenol: This is a precursor in the synthesis of the target compound and has different chemical properties and applications.

    3-phenyl-1,2,4-oxadiazole: This compound shares the oxadiazole ring but lacks the chloromethylphenoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-[(4-chloro-3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-11-9-13(7-8-14(11)17)20-10-15-18-16(19-21-15)12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKDMKWAHSJFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=NC(=NO2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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